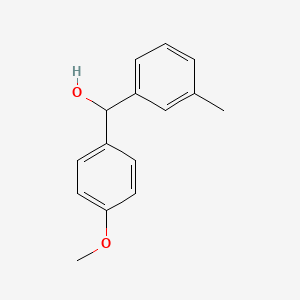

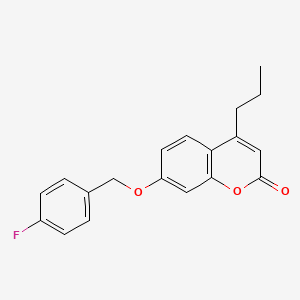

![molecular formula C20H15N3OS B2693975 N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide CAS No. 391862-64-9](/img/structure/B2693975.png)

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been described in various studies. For instance, a series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . Another study described a method for the synthesis of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives from easily accessible p-chlorobenzoic acid .Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a 1,3,4-thiadiazole moiety . This moiety is known for its strong aromaticity, which contributes to the compound’s stability .科学的研究の応用

Anticancer Properties

A study highlighted the synthesis, characterization, and anticancer evaluation of derivatives related to N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide. These compounds, including 1,3,4-oxadiazole derivatives, were synthesized and evaluated for in vitro anticancer activity against various cancer cell lines. One compound showed significant activity on a breast cancer cell line, indicating the potential of these derivatives in cancer research (Salahuddin et al., 2014).

Anticonvulsant Screening

Another study involved the preparation of β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones, which were evaluated for their anticonvulsant activity. The research revealed that several compounds exhibited significant activity against two seizure models, suggesting their potential use as leads for further investigation in anticonvulsant drug development (M. Arshad et al., 2019).

Antimycobacterial Activity

Research on N-alkoxyphenylhydroxynaphthalenecarboxamides demonstrated their potential in antimycobacterial applications. Some compounds showed activity comparable with or higher than the standard drug rifampicin against Mycobacterium tuberculosis and other strains, with minimal cytotoxicity. This study emphasizes the role of lipophilicity in influencing the activity, providing insights into structure-activity relationships (T. Goněc et al., 2016).

Cytotoxicity and Molecular Docking Studies

A series of 2-(naphthalen-1-yl)-methyl-6-arylimidazo[2,1-b][1,3,4]thiadiazole derivatives were prepared and studied for their cytotoxicity against several cancer cell lines. Preliminary studies indicated that certain compounds were more potent, and molecular docking studies suggested that these could be used as inhibitors for specific protein structures related to cancer progression (B. Choodamani et al., 2021).

DNA Photocleavage and Antitumor Activities

Another study explored the synthesis and evaluation of thiazo- or thiadiazo-naphthalene carboxamides for their antitumor and DNA photocleavage activities. It was found that these compounds exhibited significant cytotoxicity against certain cancer cell lines and efficiently photocleaved DNA, highlighting their potential as antitumor agents and DNA photocleavage agents (Zhigang Li et al., 2005).

作用機序

Target of Action

The compound belongs to the class of 1,3,4-thiadiazole derivatives . Compounds in this class have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties . They are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Mode of Action

This allows them to inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

Given the broad range of activities exhibited by 1,3,4-thiadiazole derivatives, it’s likely that multiple pathways could be affected .

Result of Action

Based on the properties of similar compounds, it could potentially have antiviral, anti-inflammatory, and anticancer effects .

生化学分析

Biochemical Properties

Based on its structural similarity to other thiadiazole compounds, it is hypothesized that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c1-13-6-8-15(9-7-13)19-22-23-20(25-19)21-18(24)17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXMVBIZBZOLHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

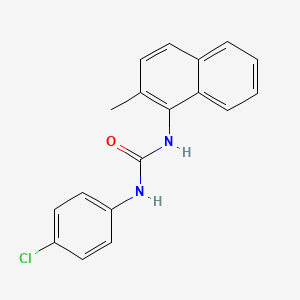

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2-fluorophenyl)acetamide](/img/structure/B2693895.png)

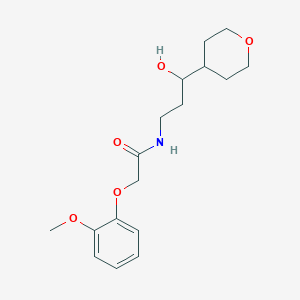

![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2693897.png)

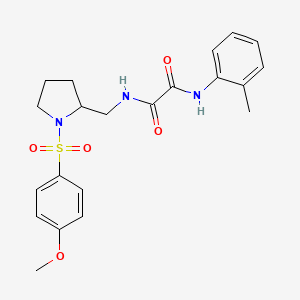

![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2693899.png)

![1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)pyrrolidin-2-one](/img/structure/B2693900.png)

![N-butyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2693902.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methoxybenzamide hydrochloride](/img/structure/B2693905.png)

![5-Chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B2693907.png)

![3-(3-fluorophenyl)-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2693910.png)